

C-247 (Chrysene): A Comprehensive Technical Guide on Solubility and Stability

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Compound of Interest

Compound Name: C-247
Cat. No.: B1496183

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C-247, chemically known as Chrysene, is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. It is a naturally occurring component of coal tar and is also formed during the incomplete combustion of organic materials. Due to its prevalence in the environment and its classification as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA), understanding its physicochemical properties, such as solubility and stability, is of paramount importance for toxicological studies, environmental fate modeling, and the development of potential therapeutic interventions or bioremediation strategies. This technical guide provides a comprehensive overview of the solubility and stability of **C-247**, complete with experimental protocols and visual representations of relevant biological pathways.

Solubility of C-247 (Chrysene)

The solubility of **C-247** is a critical parameter influencing its bioavailability and environmental transport. Generally, it is characterized by its high lipophilicity and very low aqueous solubility.

Aqueous Solubility

C-247 is practically insoluble in water. This low solubility is a key factor in its persistence in soil and sediment.

Temperature (°C)	Solubility in Water (mg/L)	Reference
25	0.0020 ± 0.0002	[1]
25	0.0018	[1]
29	0.0015	[2]
15	0.0015	[2]
25	0.006	[2]
24	0.017 (practical grade in seawater)	[2]

Solubility in Organic Solvents

C-247 exhibits significantly higher solubility in nonpolar organic solvents. Its solubility tends to increase with the temperature of the solvent.

Solvent	Temperature (°C)	Solubility	Reference
Absolute Alcohol	25	1 g in 1300 mL	[1]
Toluene	25	1 g in 480 mL	[1]
Toluene	100	~5%	[1]
Benzene	Boiling	Moderately soluble	[1]
Ether	-	Slightly soluble	[1][3]
Carbon Disulfide	-	Slightly soluble	[1][3]
Glacial Acetic Acid	-	Slightly soluble	[1][3]
Acetone	-	Slightly soluble	[1]

Experimental Protocol for Solubility Determination (OECD 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides standardized methods for determining the water solubility of substances. For a compound with low solubility like Chrysene, the Column Elution Method is appropriate.

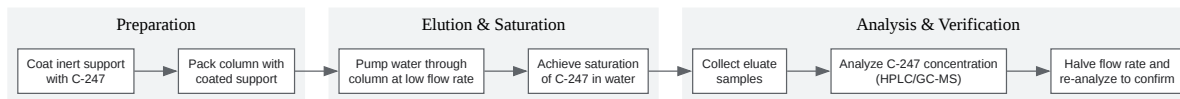
Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured over time until it becomes constant, which represents the saturation solubility.

Apparatus:

- Thermostatted column with a porous support (e.g., glass beads, silica gel).
- Metering pump for precise flow control.
- Thermostatted saturation and separation columns.
- Analytical instrumentation for quantification (e.g., HPLC-FLD, GC-MS).

Procedure:

- **Preparation of the Column:** The support material is coated with an excess of **C-247**. This can be achieved by dissolving **C-247** in a volatile solvent, mixing it with the support material, and then evaporating the solvent.
- **Saturation:** The coated support material is packed into the column, and water is pumped through it at a very low flow rate to ensure saturation is reached. The temperature should be maintained at 20 ± 0.5 °C.
- **Analysis:** Samples of the eluate are collected at regular intervals. The concentration of **C-247** in the eluate is determined using a validated analytical method.
- **Equilibrium:** The flow rate is halved, and the measurement is repeated. If the solubility value remains consistent, it is considered the saturation solubility.



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Workflow for Solubility Determination (Column Elution Method).

Stability of C-247 (Chrysene)

C-247 is a chemically stable compound under normal conditions but can undergo degradation under specific environmental and biological conditions.

Chemical Stability

- General: **C-247** is a stable crystalline solid.[4]
- Combustibility: It is combustible but not highly flammable.[4]
- Incompatibilities: It is incompatible with strong oxidizing agents.[4]
- Photodegradation: **C-247** is known to be light-sensitive and can undergo photolytic decomposition. When adsorbed to soot particles and exposed to sunlight in the presence of nitrogen oxides, its degradation half-life is approximately 26 days.[5]

Environmental Stability and Biodegradation

C-247 is persistent in the environment due to its low water solubility and strong adsorption to soil and sediment.

- Soil: The rate of biodegradation in soil is slow, with a half-life ranging from 77 to 387 days depending on the soil type and conditions.[5] Abiotic degradation in sandy loam in the dark at 20°C has a reported half-life of 16 months.[2]
- Water: In water, **C-247** is expected to adsorb to suspended solids and sediment. Biodegradation in water is not considered a significant environmental fate process.[6]

- Microbial Degradation: Certain bacteria and fungi can degrade **C-247**. For instance, a bacterial consortium (ASDC) has been shown to utilize chrysene as a sole carbon source, with a degradation half-life of 1.23 days at 37°C.[7] The degradation often proceeds through the phthalic acid pathway.[8][9]

Stability in Analytical Samples

A study on the stability of **C-247** in standard solutions (stored at 4°C in the dark) and during sample preparation of plant matrices has been conducted. This is crucial for accurate quantification in complex samples.

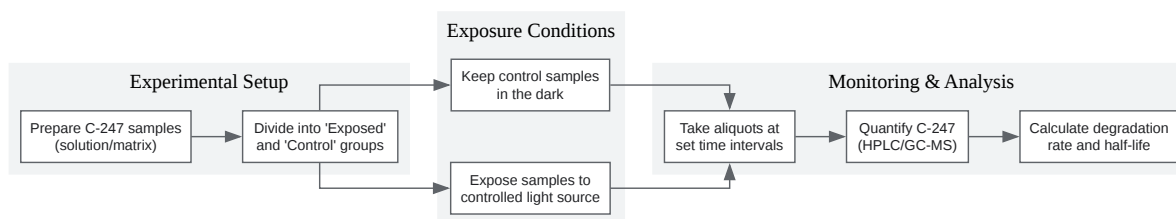
Experimental Protocol for Stability Testing (Adapted from EPA Methods)

EPA methods, such as those under SW-846, provide guidance for assessing the stability of organic compounds in environmental matrices.

Principle: The concentration of **C-247** in a specific matrix (e.g., water, soil) is monitored over time under controlled conditions (e.g., temperature, light exposure).

Procedure for Photodegradation Study:

- Sample Preparation: Prepare solutions of **C-247** in a relevant solvent or aqueous medium.
- Exposure: Expose the samples to a controlled light source (simulating sunlight) for specific durations. A control group should be kept in the dark at the same temperature.
- Sampling: At predetermined time points, aliquots are taken from both the exposed and control samples.
- Quantification: The concentration of **C-247** in each aliquot is determined using a validated analytical method (e.g., HPLC-FLD or GC-MS).
- Data Analysis: The degradation rate and half-life are calculated by comparing the concentration of **C-247** in the exposed samples to the control samples over time.



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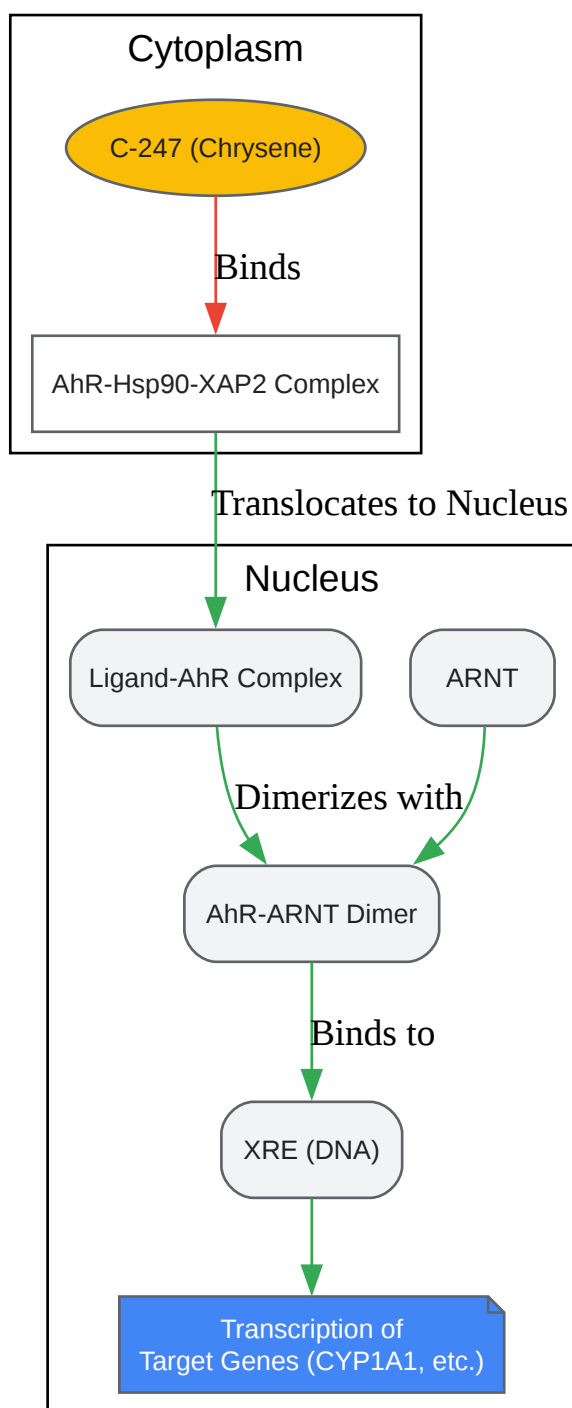
Workflow for a Photodegradation Stability Study.

Biological Signaling Pathways

C-247 is known to interact with biological systems, primarily through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is a key regulator of xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor. Upon binding of a ligand like **C-247**, the AhR complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA. This leads to the transcription of target genes, including cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which are involved in the metabolism of PAHs. This metabolic activation is a critical step in the toxicity and carcinogenicity of **C-247**.

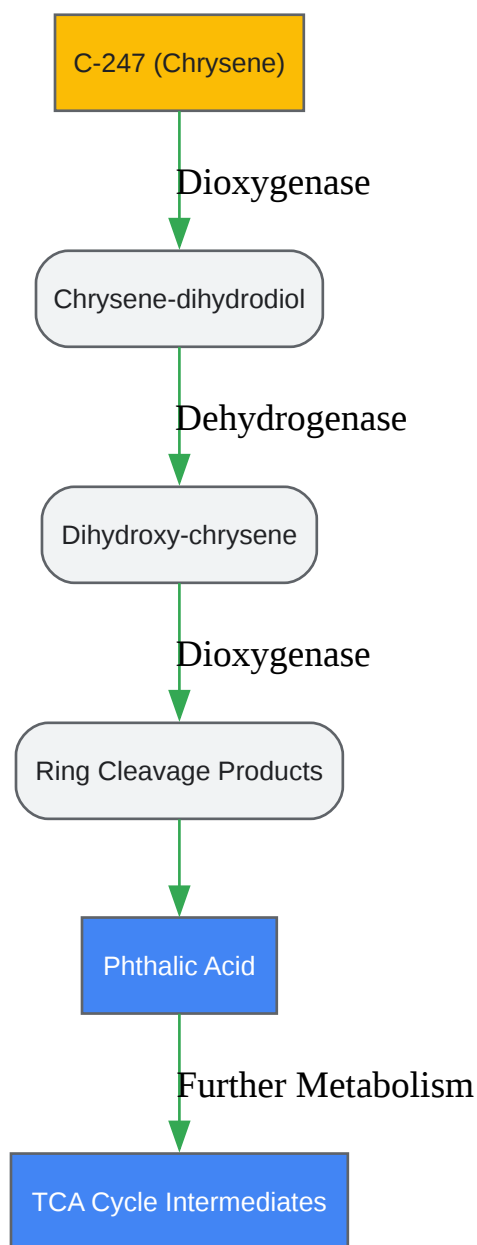


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Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Microbial Degradation Pathway

As mentioned, certain microorganisms can degrade **C-247**. The degradation pathway often involves initial dioxygenase-mediated oxidation, followed by ring cleavage and further metabolism, ultimately leading to intermediates of central metabolism. A common end-product of this degradation pathway is phthalic acid.



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Microbial Degradation Pathway of **C-247** (Chrysene).

Conclusion

The low aqueous solubility and high stability of **C-247** (Chrysene) contribute to its persistence in the environment and are key determinants of its biological interactions. This technical guide has summarized the available data on its solubility in various media and its stability under different conditions. The provided experimental protocols, based on established guidelines, offer a framework for researchers to conduct their own assessments. Furthermore, the visualization of the Aryl Hydrocarbon Receptor signaling and microbial degradation pathways provides a conceptual basis for understanding the toxicological and environmental fate of this important polycyclic aromatic hydrocarbon. This information is crucial for professionals in drug development, environmental science, and toxicology to better understand and manage the risks associated with **C-247** exposure.

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